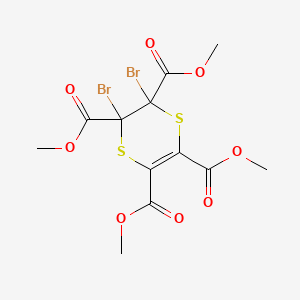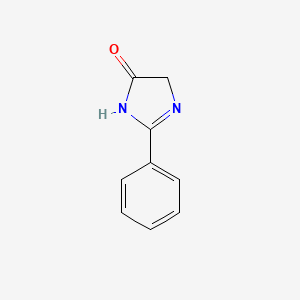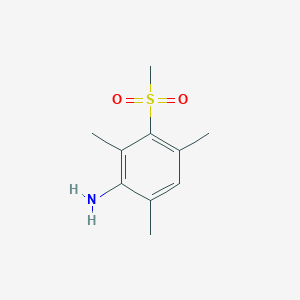
Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate
説明
Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate (TDTD) is a small molecule that has been studied for its potential applications in the field of scientific research. TDTD is a versatile compound that can be used as a reagent in a variety of reactions and processes, as well as a substrate for biochemical and physiological studies. TDTD has a wide range of applications, from drug development and pharmacological research to organic synthesis and chemical analysis. In
作用機序
The mechanism of action of Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate is not fully understood, but it is believed to be related to its ability to act as a reagent in a variety of reactions. This compound is thought to act as an electrophile, which is a molecule that can donate electrons to other molecules. This allows this compound to act as a catalyst in a variety of reactions, including the synthesis of various organic and inorganic compounds, as well as the synthesis of peptides and proteins. Additionally, this compound is believed to act as a nucleophile, which is a molecule that can accept electrons from other molecules. This allows this compound to act as a substrate in a variety of reactions, including the synthesis of various small molecules and polymers.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. This compound is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can lead to increased levels of cognitive function and memory. Additionally, this compound has been studied for its potential anti-inflammatory and antioxidant effects, as well as its potential to inhibit the growth of cancer cells.
実験室実験の利点と制限
Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate has several advantages and limitations for lab experiments. One advantage of this compound is its low cost and easy availability, which makes it an attractive reagent for a variety of experiments. Additionally, this compound is a relatively stable molecule, which makes it suitable for use in a variety of reactions and processes. However, this compound also has several limitations, including its low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are a variety of potential future directions for Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate research. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and other pharmaceuticals. Furthermore, this compound could be used in the synthesis of new polymers, which could be used in a variety of applications. Finally, this compound could be used in the development of new analytical techniques, such as mass spectrometry and chromatography, which could be used to analyze a variety of compounds.
合成法
Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate can be synthesized in a variety of ways, depending on the desired end product and the desired purity of the compound. The most common synthesis method is a two-step reaction, involving the condensation of 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate (DTD) and tetramethylenediamine (TMD). The reaction is performed in a solvent such as methanol, and the resulting this compound is isolated by recrystallization from a mixture of methanol and acetonitrile. Other methods of synthesis include the use of a Grignard reagent and the use of a palladium-catalyzed reaction.
科学的研究の応用
Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate has been used in a variety of scientific research applications, including drug development and pharmacological research. This compound has been used as a substrate for the synthesis of various organic and inorganic compounds, as well as for the synthesis of peptides and proteins. This compound has also been used as a reagent in the synthesis of various small molecules and polymers, as well as in the synthesis of drugs and other pharmaceuticals. Additionally, this compound has been used in the synthesis of various polymers, such as poly(ethyleneimine) and poly(styrene-co-acrylonitrile).
特性
IUPAC Name |
tetramethyl 2,3-dibromo-1,4-dithiine-2,3,5,6-tetracarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O8S2/c1-19-7(15)5-6(8(16)20-2)24-12(14,10(18)22-4)11(13,23-5)9(17)21-3/h1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFVUXRTJJBEKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(C(S1)(C(=O)OC)Br)(C(=O)OC)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133950 | |
| Record name | 2,3,5,6-Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiin-2,3,5,6-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94768-98-6 | |
| Record name | 2,3,5,6-Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiin-2,3,5,6-tetracarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94768-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiin-2,3,5,6-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B6612959.png)





![2-Chloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6613015.png)



![methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B6613031.png)
![2-[(2,4-Dimethylphenyl)thio]acetonitrile](/img/structure/B6613034.png)
![1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6613035.png)